molecular formula C15H13NO B106367 5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one CAS No. 4904-83-0

5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one

Cat. No. B106367
Key on ui cas rn: 4904-83-0
M. Wt: 223.27 g/mol
InChI Key: WYGCMGHBEUGWNS-UHFFFAOYSA-N
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Procedure details

Name
COC1=Cc2ccccc2N(C)c2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][N:2]1[c:3]2[c:4]([cH:15][cH:16][cH:17][cH:18]2)[CH:5]=[C:6]([O:13][CH3:14])[c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2.[ClH:19]>>[CH3:1][N:2]1[c:3]2[c:4]([cH:15][cH:16][cH:17][cH:18]2)[CH2:5][C:6](=[O:13])[c:7]2[c:8]1[cH:9][cH:10][cH:11][cH:12]2

Inputs

Step One
Name
COC1=Cc2ccccc2N(C)c2ccccc21
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC1=Cc2ccccc2N(C)c2ccccc21
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
CN1c2ccccc2CC(=O)c2ccccc21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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